
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position
作用机制
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes .
Mode of Action
It’s worth noting that the pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities , suggesting that they may affect the biochemical pathways of these organisms.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
2-aminopyrimidine derivatives have been reported to exhibit quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Action Environment
It’s worth noting that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
The biochemical properties of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine are not fully understood due to the lack of specific studies on this compound. Based on its structural components, we can infer some potential interactions. The pyrrolidine ring is known to interact with various enzymes and proteins . The nitro group can undergo reduction reactions, potentially interacting with reductase enzymes. The amine group can participate in acid-base reactions and form hydrogen bonds with other biomolecules.
Cellular Effects
Compounds containing pyrrolidine rings have been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects
Molecular Mechanism
It is known that pyrrolidine derivatives can act as antagonists of various receptors and inhibit a wide range of enzymes . The nitro group can be reduced to an amino group, potentially affecting the redox state of the cell.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and amidines.
Substitution with Pyrrolidine: The substitution at the 2-position with a pyrrolidine ring can be carried out through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for nitration and substitution steps to enhance reaction efficiency and safety.
化学反应分析
Types of Reactions
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Pyrrolidine, suitable leaving groups like halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 5-Amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids or amides.
科学研究应用
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and pyrrolidine substitutions on biological activity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.
相似化合物的比较
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-2-(morpholin-1-yl)pyrimidin-4-amine: Contains a morpholine ring instead of a pyrrolidine ring, which can affect its chemical and biological properties.
Uniqueness
5-Nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to the presence of both a nitro group and a pyrrolidine ring, which can confer specific reactivity and biological activity not seen in similar compounds. The combination of these functional groups can enhance its potential as a versatile scaffold in drug discovery and other scientific research applications.
属性
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c9-7-6(13(14)15)5-10-8(11-7)12-3-1-2-4-12/h5H,1-4H2,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHSCQRMHTTVJGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea](/img/structure/B2573378.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2573380.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2573382.png)

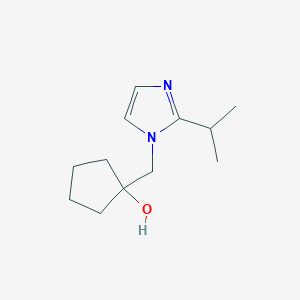
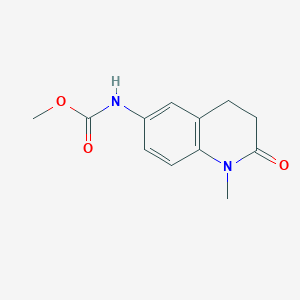
![3-cyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2573388.png)
![2-sulfanyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2573389.png)

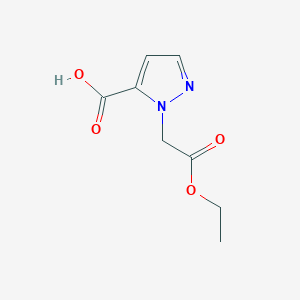
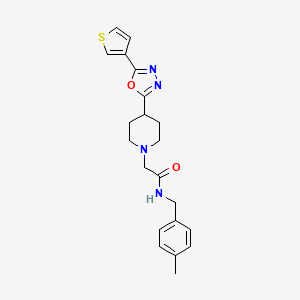
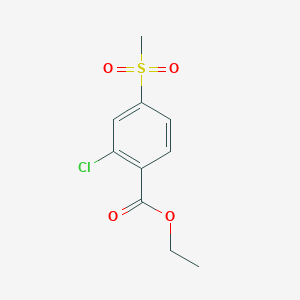

![N-[(4-{4-[1-(3-methoxyphenyl)ethyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2573400.png)
